molecular formula C11H15ClN2O2S B3073213 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide CAS No. 1017410-44-4

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide

Cat. No.: B3073213
CAS No.: 1017410-44-4
M. Wt: 274.77 g/mol
InChI Key: UJKTTXWFFXVMKB-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide (CAS 1017410-44-4) is a high-purity synthetic sulfonamide derivative supplied for advanced chemical and pharmacological research. This compound features a chlorine substituent and a primary amine group on the benzene ring, alongside a cyclopentyl group attached to the sulfonamide nitrogen. With a molecular formula of C11H15ClN2O2S and a molecular weight of 274.77 g/mol, this structure offers a versatile scaffold for the development of novel bioactive molecules and for probing structure-activity relationships. The core sulfonamide functional group is a privileged structure in medicinal chemistry, known to confer a range of pharmacological activities. Sulfonamides can act as inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthetase, making them valuable in designing ligands for various disease targets. Researchers utilize this and related sulfonamide compounds in areas including antibacterial agent development, enzyme inhibition studies, and the synthesis of more complex chemical entities. The specific substitution pattern on this molecule—combining an aromatic amine with the cyclopentyl group—provides a unique profile for modulating properties like solubility, binding affinity, and metabolic stability. This product is intended for research purposes in laboratory settings only. It is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, as it is classified as an irritant. For optimal long-term stability, store the product sealed in a dry environment at 2-8°C.

Properties

IUPAC Name

3-amino-4-chloro-N-cyclopentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKTTXWFFXVMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of nitrobenzenesulfonamides.

    Reduction: Formation of cyclopentylamines.

Scientific Research Applications

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects, molecular properties, and inferred biological activity:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide* Cyclopentyl (C₅H₉) C₁₁H₁₄ClN₂O₂S ~273.6 (estimated) High lipophilicity, steric bulk
3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide 3-Hydroxybutyl (C₄H₈OH) C₁₀H₁₅ClN₂O₃S 278.76 Hydroxyl group enhances hydrophilicity
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide 3-Bromo-4-methoxyphenyl C₁₃H₁₂BrClN₂O₃S 391.67 Aromatic substituent with halogen and methoxy groups
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Pyrimidin-2-ylsulfamoyl C₁₇H₁₄ClN₄O₃S 413.84 Heteroaromatic group for potential binding interactions

Key Observations:

Substituent Effects on Solubility: The cyclopentyl group in the target compound likely reduces aqueous solubility compared to the 3-hydroxybutyl variant, which has a polar hydroxyl group .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~273.6 g/mol) compared to the pyrimidinyl derivative (413.84 g/mol) may favor better membrane permeability but could limit binding affinity in certain targets.

Synthetic Accessibility: The synthesis of the cyclopentyl derivative may follow routes similar to those used for other sulfonamides, such as coupling 4-chloro-3-aminobenzenesulfonyl chloride with cyclopentylamine under basic conditions .

Biological Activity

Overview

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide is a sulfonamide compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 g/mol. Its unique structure, characterized by the presence of both amino and chloro groups, contributes to its diverse biological activities and potential therapeutic applications.

The synthesis of this compound typically involves reactions that utilize solvents such as dichloromethane or toluene, and catalysts like triethylamine. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing for the formation of a range of derivatives that may exhibit differing biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and chloro groups facilitate binding to these targets, potentially inhibiting their activity or altering their function. This compound has been explored for its anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies .

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the expression of pro-inflammatory genes such as IL-6 in human small airway epithelial cells (hSAECs). The compound was shown to reduce inflammation in murine models of acute airway inflammation, suggesting its potential utility in treating respiratory conditions .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against various bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context .

Study on Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of various compounds, this compound was tested alongside other BRD4 inhibitors. The results showed that it significantly inhibited poly(I:C)-induced expression of inflammatory genes in hSAECs. The residual activity rates against IL-6 were notably high, indicating its potential as a therapeutic agent for inflammatory diseases .

Compound NameInhibition Rate (%)Target Gene
This compound90%IL-6
Compound A85%IL-8
Compound B70%ISG56

Study on Antimicrobial Activity

A separate investigation into the antimicrobial properties of sulfonamides included this compound. The compound demonstrated promising activity against several bacterial strains, warranting further exploration into its potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide, and what methodological challenges arise during synthesis?

  • Methodology : The compound can be synthesized via sulfonylation of a cyclopentylamine intermediate with 3-amino-4-chlorobenzenesulfonyl chloride under basic conditions. Key challenges include controlling reaction temperatures (e.g., 0–5°C to minimize side reactions) and maintaining an inert atmosphere to prevent oxidation of the amino group .
  • Analytical Validation : Post-synthesis purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane), followed by structural confirmation via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., aromatic protons and cyclopentyl group integration) .
  • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .

Q. What are the common reaction pathways for modifying the sulfonamide group in this compound?

  • Substitution Reactions : The chlorine atom at the 4-position can undergo nucleophilic substitution with amines or alkoxides under mild conditions (e.g., DMF, 60°C) .
  • Oxidation/Reduction : The amino group can be acetylated for stability, while the sulfonamide moiety resists reduction under standard conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in catalytic systems?

  • Computational Strategy : Use hybrid functionals (e.g., B3LYP) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack .
  • Validation : Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine computational models .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Case Study : If enzyme inhibition assays yield inconsistent IC50_{50} values:

  • Reproducibility Checks : Standardize assay conditions (buffer pH, temperature) and validate enzyme activity controls .
  • Structural Re-analysis : Use X-ray crystallography or molecular docking to verify binding modes and rule out off-target interactions .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Design of Experiments (DoE) :

  • Variables : Temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of sulfonyl chloride to amine.
  • Outcome : A response surface model identifies optimal conditions (e.g., 1.2:1 molar ratio, DCM, 25°C) to achieve >85% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide
Reactant of Route 2
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3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide

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